Bis(cyclopropylmethyl)sulfamoyl chloride
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Overview
Description
Bis(cyclopropylmethyl)sulfamoyl chloride: is an organic compound with the molecular formula C8H14ClNO2S and a molecular weight of 223.72 g/mol . This compound is characterized by the presence of two cyclopropylmethyl groups attached to a sulfamoyl chloride moiety, making it a unique and interesting compound for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(cyclopropylmethyl)sulfamoyl chloride typically involves the reaction of cyclopropylmethylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Cyclopropylmethylamine+Chlorosulfonic acid→Bis(cyclopropylmethyl)sulfamoyl chloride+By-products
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: Bis(cyclopropylmethyl)sulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form bis(cyclopropylmethyl)sulfamic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.
Major Products Formed:
Substituted Products: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis Products: Bis(cyclopropylmethyl)sulfamic acid and hydrochloric acid are the major products of hydrolysis.
Scientific Research Applications
Chemistry: Bis(cyclopropylmethyl)sulfamoyl chloride is used as a reagent in organic synthesis. It is employed in the preparation of various sulfamoyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of sulfamoyl groups on biological systems. It is also investigated for its potential use in the development of new drugs and therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of bis(cyclopropylmethyl)sulfamoyl chloride involves its ability to react with nucleophiles. The sulfamoyl chloride group is highly reactive and can undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Cyclopropylmethylamine: A precursor in the synthesis of bis(cyclopropylmethyl)sulfamoyl chloride.
Chlorosulfonic Acid: Another precursor used in the synthesis.
Bis(cyclopropylmethyl)sulfamic Acid: A hydrolysis product of this compound.
Uniqueness: this compound is unique due to the presence of two cyclopropylmethyl groups attached to a sulfamoyl chloride moiety. This structural feature imparts distinct chemical properties, making it valuable for various applications in research and industry .
Biological Activity
Bis(cyclopropylmethyl)sulfamoyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
This compound is characterized by the presence of a sulfamoyl chloride functional group, which contributes to its reactivity and biological activity. The compound's structure allows it to interact with various biological targets, including enzymes and proteins.
The mechanism of action primarily involves the formation of sulfonamide bonds through reactions with nucleophiles. This electrophilic nature enables the compound to modify functional groups in target proteins, potentially altering their activity and leading to various biological effects.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antiviral Activity : Studies indicate that related compounds exhibit antiviral properties, particularly against hepatitis B virus (HBV) by modulating capsid assembly. The sulfamoyl group is known to interact with viral proteins, inhibiting their function and replication .
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects on various cancer cell lines. Compounds with similar structures have shown significant inhibition of cell growth in human tumor cell lines, indicating potential as anticancer agents .
- Antileishmanial Activity : Compounds structurally related to this compound have been evaluated for their leishmanicidal activity, demonstrating effective inhibition against Leishmania mexicana with IC50 values comparable to established treatments .
Case Studies
-
Antiviral Efficacy Against HBV :
A study evaluated the efficacy of sulfamoyl derivatives in inhibiting HBV replication. The lead compound demonstrated submicromolar EC50 values and low cytotoxicity, indicating a promising profile for further development as an antiviral agent . -
Cytotoxicity in Cancer Models :
Research involving bis(spiropyrazolone) derivatives showed that certain analogs exhibited significant cytotoxicity against multiple cancer cell lines (e.g., RKO, MCF-7). The strongest derivative achieved over 70% inhibition in specific cell lines, suggesting that modifications to the cyclopropylmethyl group could enhance efficacy . -
Leishmanicidal Activity :
In vitro assays against Leishmania mexicana demonstrated that several derivatives had IC50 values below 1 µM, comparable to amphotericin B. This highlights the potential for developing new treatments for leishmaniasis based on this chemical scaffold .
Data Tables
Compound Name | IC50 (µM) | Target Organism | Activity Type |
---|---|---|---|
This compound | <1 | Leishmania mexicana | Antileishmanial |
Sulfamoyl derivative A | 0.84 | HBV | Antiviral |
Spiropyrazolone derivative B | 0.15-0.19 | Leishmania mexicana | Antileishmanial |
Spiropyrazolone derivative C | 70.23% | RKO (Cancer) | Cytotoxic |
Properties
Molecular Formula |
C8H14ClNO2S |
---|---|
Molecular Weight |
223.72 g/mol |
IUPAC Name |
N,N-bis(cyclopropylmethyl)sulfamoyl chloride |
InChI |
InChI=1S/C8H14ClNO2S/c9-13(11,12)10(5-7-1-2-7)6-8-3-4-8/h7-8H,1-6H2 |
InChI Key |
IRXNNIFABBYASW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN(CC2CC2)S(=O)(=O)Cl |
Origin of Product |
United States |
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